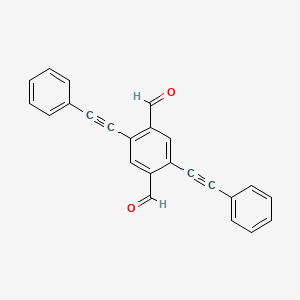
2,5-Bis(phenylethynyl)terephthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(phenylethynyl)terephthalaldehyde is an organic compound with the chemical formula C24H14O2. It is characterized by the presence of two phenylethynyl groups attached to a terephthalaldehyde core. This compound is known for its strong aromatic properties and relative stability, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Bis(phenylethynyl)terephthalaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,5-dibromoterephthalaldehyde with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(phenylethynyl)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(phenylethynyl)terephthalaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Bis(phenylethynyl)terephthalaldehyde largely depends on its functional groups. The aldehyde groups can undergo nucleophilic addition reactions, while the phenylethynyl groups can participate in π-π stacking interactions and conjugation with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complex structures with other molecules .
Comparación Con Compuestos Similares
2,5-Bis(phenylethynyl)rhodacyclopentadienes: These compounds exhibit intense fluorescence and slow intersystem crossing due to weak metal-ligand interactions.
2,5-Bis(octyloxy)terephthalaldehyde: Used in the synthesis of covalent organic frameworks and semiconductors.
2,5-Bis(hexyloxy)terephthalaldehyde: Utilized in the production of advanced materials with specific electronic properties.
Uniqueness: 2,5-Bis(phenylethynyl)terephthalaldehyde is unique due to its combination of aldehyde and phenylethynyl groups, which provide a versatile platform for various chemical modifications and applications. Its strong aromatic properties and stability make it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C24H14O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2,5-bis(2-phenylethynyl)terephthalaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-16-22(14-12-20-9-5-2-6-10-20)24(18-26)15-21(23)13-11-19-7-3-1-4-8-19/h1-10,15-18H |
Clave InChI |
XAZOZVDBSUJQQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2C=O)C#CC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


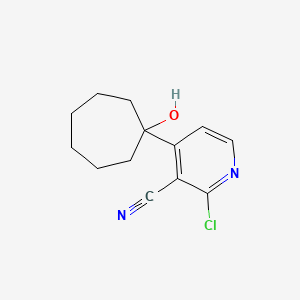
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
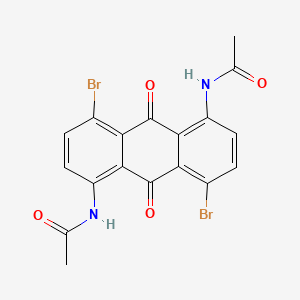

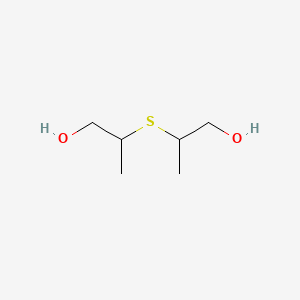
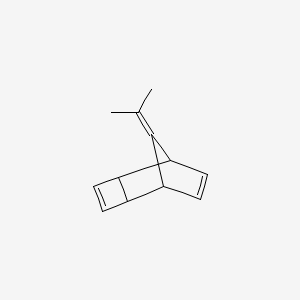
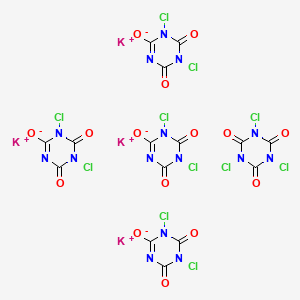
![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
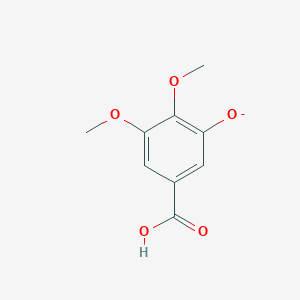
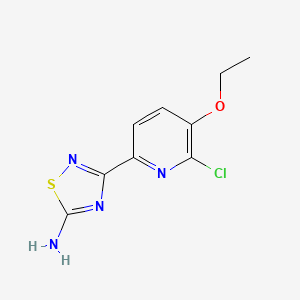

![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)

![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
